molecular formula C3H2ClNO B169337 2-cyanoacetyl Chloride CAS No. 16130-58-8

2-cyanoacetyl Chloride

Cat. No.: B169337
CAS No.: 16130-58-8
M. Wt: 103.51 g/mol
InChI Key: GEQZTCMVWVDEDF-UHFFFAOYSA-N
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Description

2-Cyanoacetyl chloride is an organic compound with the molecular formula C3H2ClNO. It is a reactive chemical used in various organic synthesis processes. The compound is characterized by the presence of a cyano group (C≡N) and an acyl chloride group (C=O)Cl, making it highly reactive and useful in the formation of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoacetyl chloride can be synthesized through the reaction of cyanoacetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:

NC-CH2COOH+SOCl2NC-CH2COCl+SO2+HCl\text{NC-CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{NC-CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} NC-CH2​COOH+SOCl2​→NC-CH2​COCl+SO2​+HCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the reaction is carefully controlled to manage the release of by-products such as sulfur dioxide and hydrogen chloride.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacetyl chloride undergoes various chemical reactions, including:

    Acylation: It reacts with alcohols, phenols, and amines to form esters, amides, and imides, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form cyanoacetic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and hydrazines, to form cyanoacetamides and cyanoacetohydrazides.

Common Reagents and Conditions:

    Acylation: Typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under aqueous conditions, often at elevated temperatures to accelerate the reaction.

    Condensation: Requires the presence of a catalyst or a base to facilitate the reaction.

Major Products:

    Esters and Amides: Formed through acylation reactions.

    Cyanoacetic Acid: Produced via hydrolysis.

    Cyanoacetamides and Cyanoacetohydrazides: Result from condensation reactions.

Scientific Research Applications

2-Cyanoacetyl chloride is utilized in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

    Pharmaceutical Research: Used in the synthesis of potential drug candidates, particularly those involving cyanoacetamide derivatives.

    Material Science: Employed in the preparation of polymers and other advanced materials.

    Biochemistry: Investigated for its role in metabolic pathways and as a potential activator of certain enzymes.

Comparison with Similar Compounds

    Cyanoacetic Acid: Similar in structure but lacks the acyl chloride group, making it less reactive.

    Cyanoacetamide: Contains an amide group instead of an acyl chloride, leading to different reactivity patterns.

    Cyanoacetohydrazide: Features a hydrazide group, which alters its chemical behavior compared to 2-cyanoacetyl chloride.

Uniqueness: this compound is unique due to its dual functional groups (cyano and acyl chloride), which provide a versatile platform for various chemical transformations. Its high reactivity makes it a valuable intermediate in organic synthesis, particularly for the formation of cyanoacetamide derivatives and other heterocyclic compounds.

Properties

IUPAC Name

2-cyanoacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3(6)1-2-5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQZTCMVWVDEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16130-58-8
Record name 2-cyanoacetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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